molecular formula C16H24N2O4 B14494603 Carbamic acid, (3-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester CAS No. 65347-90-2

Carbamic acid, (3-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester

Cat. No.: B14494603
CAS No.: 65347-90-2
M. Wt: 308.37 g/mol
InChI Key: LOIUSIOYRHCTIN-UHFFFAOYSA-N
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Description

Carbamic acid, (3-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester is a chemical compound with the molecular formula C16H25ClN2O4 It is known for its unique structure, which includes a carbamic acid moiety, a propoxyphenyl group, and a morpholinyl ethyl ester

Preparation Methods

The synthesis of carbamic acid, (3-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester involves several steps. One common method includes the reaction of 3-propoxyphenyl isocyanate with 2-(4-morpholinyl)ethanol under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include automated processes and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

Carbamic acid, (3-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbamic acid, (3-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of carbamic acid, (3-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Carbamic acid, (3-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester can be compared with other similar compounds, such as:

    Carbamic acid, (3-methoxyphenyl)-, 2-(4-morpholinyl)ethyl ester: This compound has a methoxy group instead of a propoxy group, leading to different chemical and biological properties.

    Carbamic acid, (3-ethoxyphenyl)-, 2-(4-morpholinyl)ethyl ester:

    Carbamic acid, (3-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester: The butoxy group provides different steric and electronic effects, influencing the compound’s behavior in various reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

65347-90-2

Molecular Formula

C16H24N2O4

Molecular Weight

308.37 g/mol

IUPAC Name

2-morpholin-4-ylethyl N-(3-propoxyphenyl)carbamate

InChI

InChI=1S/C16H24N2O4/c1-2-9-21-15-5-3-4-14(13-15)17-16(19)22-12-8-18-6-10-20-11-7-18/h3-5,13H,2,6-12H2,1H3,(H,17,19)

InChI Key

LOIUSIOYRHCTIN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)NC(=O)OCCN2CCOCC2

Origin of Product

United States

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